3-chloro-N-(2,2,2-trifluoroethyl)aniline

Lipophilicity Partition coefficient Medicinal chemistry

3-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 351-45-1) is a halogenated N-trifluoroethylaniline derivative with molecular formula C8H7ClF3N and molecular weight 209.60 g/mol. This compound combines a meta-chloro substituent on the aromatic ring with a 2,2,2-trifluoroethyl group attached to the nitrogen atom.

Molecular Formula C8H7ClF3N
Molecular Weight 209.6
CAS No. 351-45-1
Cat. No. B2824993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2,2,2-trifluoroethyl)aniline
CAS351-45-1
Molecular FormulaC8H7ClF3N
Molecular Weight209.6
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NCC(F)(F)F
InChIInChI=1S/C8H7ClF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2
InChIKeyRDAKJSKMJRKRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 351-45-1): Technical Baseline and Procurement Context


3-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 351-45-1) is a halogenated N-trifluoroethylaniline derivative with molecular formula C8H7ClF3N and molecular weight 209.60 g/mol . This compound combines a meta-chloro substituent on the aromatic ring with a 2,2,2-trifluoroethyl group attached to the nitrogen atom . Commercial availability is established through multiple research chemical suppliers, with standard purity specifications of 95% . As a synthetic building block, it serves as an intermediate in the preparation of more complex organic molecules, with documented use in the synthesis of α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers [1].

Why Generic N-(2,2,2-Trifluoroethyl)aniline Analogs Cannot Substitute for 3-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 351-45-1)


Substitution with the unsubstituted parent N-(2,2,2-trifluoroethyl)aniline (CAS 351-61-1) or alternative positional isomers results in demonstrably different physicochemical properties that directly impact experimental outcomes and synthetic utility. The meta-chloro substituent in 3-chloro-N-(2,2,2-trifluoroethyl)aniline substantially increases calculated lipophilicity (cLogP) relative to the unsubstituted analog, altering compound behavior in partitioning, chromatography, and biological membrane permeability contexts . Additionally, the chloro group introduces a distinct physical state and volatility profile: the target compound is a liquid with a defined boiling range of 130-135°C at 16 mmHg , while the unsubstituted analog N-(2,2,2-trifluoroethyl)aniline exhibits a lower boiling point of approximately 173°C at atmospheric pressure [1]. The meta-chloro substitution also creates a unique electronic environment on the aromatic ring that modulates the reactivity of the N-aryl hemiaminal ether intermediate in α-branched trifluoroethyl amine synthesis, where the 3-chloro derivative has been explicitly employed as a model substrate for Grignard addition optimization [2]. These quantifiable differences in lipophilicity, physical state, volatility, and synthetic reactivity establish that generic N-trifluoroethylaniline analogs cannot be interchanged without altering experimental parameters or synthetic outcomes.

3-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 351-45-1): Quantitative Evidence for Differentiated Selection


Increased Lipophilicity (cLogP) of 3-Chloro-N-(2,2,2-trifluoroethyl)aniline Relative to Unsubstituted Parent Analog

3-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 351-45-1) exhibits a calculated LogP (cLogP) of 3.005, which is measurably higher than the unsubstituted N-(2,2,2-trifluoroethyl)aniline analog . The chloro substituent at the meta position increases the compound's overall lipophilicity, a property that directly influences its behavior in partitioning-based assays, chromatographic retention, and predicted membrane permeability in biological systems [1].

Lipophilicity Partition coefficient Medicinal chemistry

Differentiated Boiling Point and Physical State of 3-Chloro-N-(2,2,2-trifluoroethyl)aniline Versus Parent N-Trifluoroethylaniline

The target compound is a liquid at room temperature with a defined boiling range of 130-135°C at reduced pressure (16 mmHg) . In contrast, the unsubstituted parent N-(2,2,2-trifluoroethyl)aniline (CAS 351-61-1) exhibits a boiling point of approximately 173.45°C at atmospheric pressure [1]. This difference in boiling behavior reflects the altered intermolecular interactions resulting from meta-chloro substitution, which affects compound handling, purification requirements, and thermal stability considerations during synthetic applications .

Physical properties Boiling point Volatility

Validated Utility as a Model Substrate in N-Aryl Hemiaminal Ether Grignard Addition for α-Trifluoroethyl Amine Scaffold Synthesis

3-Chloro-N-(1-ethoxy-2,2,2-trifluoroethyl)aniline, a hemiaminal ether derivative of the target compound, was explicitly selected as a model substrate for optimizing Grignard addition conditions in the synthesis of α-branched trifluoroethyl amines [1]. The research team treated this derivative with MeMgBr in dry THF under argon at varying reaction temperatures (Table 1 of the cited reference) to determine optimal synthetic conditions [2]. This methodological choice demonstrates that the 3-chloro substitution pattern provides suitable electronic and steric properties for studying this class of N-trifluoroethylation transformations .

Organic synthesis Grignard reaction Trifluoroethylamine

3-Chloro-N-(2,2,2-trifluoroethyl)aniline (CAS 351-45-1): Recommended Research and Industrial Application Scenarios


Synthesis of α-Branched Trifluoroethyl Amine Scaffolds via Grignard Addition

Procure this compound for use as a starting material in the preparation of N-aryl hemiaminal ether intermediates, which serve as substrates for Grignard addition reactions yielding α-branched trifluoroethyl amine scaffolds [1]. The 3-chloro substitution pattern provides a suitable electronic environment for this transformation, as validated by its explicit selection as a model substrate in published optimization studies . Researchers requiring a meta-substituted halogenated N-trifluoroethylaniline building block for similar transformations should select this compound based on its established literature precedent .

Medicinal Chemistry Building Block Requiring Enhanced Lipophilicity

Select this compound as a synthetic intermediate when the target molecule requires a meta-chloro substituent on the aromatic ring in combination with an N-trifluoroethyl group. The cLogP value of 3.005 [1] makes this compound a suitable lipophilic building block for structure-activity relationship (SAR) studies where increased lipophilicity relative to unsubstituted analogs is desired . This property influences predicted membrane permeability and compound partitioning behavior in biological assays .

N-Trifluoroethylation Methodology Development and Optimization

Employ 3-chloro-N-(2,2,2-trifluoroethyl)aniline as a substrate for developing and optimizing N-trifluoroethylation methodologies [1]. Recent advances in iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source have been reported, conducted via cascade diazotization/N-trifluoroethylation reactions . The meta-chloro aniline derivative serves as a representative substrate for testing reaction scope and optimizing conditions in such synthetic methodology development .

Fluorinated Building Block for Agrochemical Intermediate Synthesis

Utilize this compound as a fluorinated building block in the synthesis of agrochemical intermediates. N-(2,2,2-trifluoroethyl)aniline derivatives broadly find application in the agrochemical industry for the synthesis of pesticides and herbicides [1]. The 3-chloro substitution pattern provides a distinct electronic and steric profile compared to unsubstituted or alternative positional isomers, making it suitable for structure-activity exploration in crop protection research programs .

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